molecular formula C23H23N3O6S2 B4585227 N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide

N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide

Cat. No. B4585227
M. Wt: 501.6 g/mol
InChI Key: UCLILQPNAHWUCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, including their crystallographic analysis, has been studied to understand their spatial arrangement and bonding. For instance, the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide was determined through X-ray diffraction, revealing significant N–H···O hydrogen bonds and unusual C–H···π interactions that contribute to its three-dimensional network (A. Saeed & J. Simpson, 2012).

Chemical Reactions and Properties

Chemical reactions such as palladium-catalyzed ortho-selective C-H oxidative carbonylation have been developed for the synthesis of o-aminobenzamides, showcasing the compound's reactivity and potential for derivatization. This method demonstrates high selectivity and atom economy, applicable to a range of N-substituted anilines and primary amines (Xiaopeng Zhang et al., 2016).

Scientific Research Applications

Polymer Synthesis

This compound's derivatives have been explored in the synthesis and characterization of novel aromatic polyimides, showing solubility in various organic solvents and demonstrating thermal stability with degradation temperatures ranging from 240°C to 550°C. Such materials are promising for advanced applications due to their thermal resistance and solubility characteristics (Butt et al., 2005).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been studied for their potential as antimitotic and antivascular agents. A specific derivative demonstrated significant antiproliferative activity against cancer cell lines and disrupted vascular development in model systems, indicating potential for development as a new antimitotic agent with clinical applications (Romagnoli et al., 2014). Additionally, N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their potential as memory enhancers, showing promising acetylcholinesterase-inhibiting activity (Piplani et al., 2018).

Material Science

In material science, the compound's derivatives have been utilized in the synthesis of benzannulated 1,3-diheteroatom five- and six-membered heterocycles via lanthanide-catalyzed cyclocarbonylation and cyclothiocarbonylation, representing a novel approach for the preparation of such structures with potential applications in various fields, including drug discovery and material synthesis (Jing et al., 2014).

properties

IUPAC Name

3,4,5-trimethoxy-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S2/c1-30-19-13-15(14-20(31-2)21(19)32-3)22(27)25-23(33)24-16-9-11-18(12-10-16)34(28,29)26-17-7-5-4-6-8-17/h4-14,26H,1-3H3,(H2,24,25,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLILQPNAHWUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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